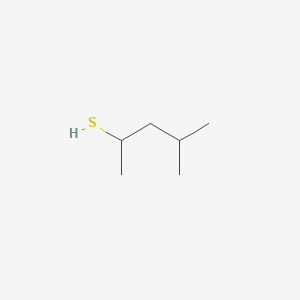
4-methylpentane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylpentane-2-thiol is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 g/mol . It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, characteristic of many thiols.
Vorbereitungsmethoden
The synthesis of 4-methylpentane-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride regenerates the thiol.
Wissenschaftliche Forschungsanwendungen
4-methylpentane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.
Medicine: Research into thiol-based drugs often involves compounds like this compound, which can serve as models for understanding thiol reactivity and toxicity.
Wirkmechanismus
The mechanism by which 4-methylpentane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. The sulfur atom in the thiol group can also participate in nucleophilic attacks, making it a versatile functional group in organic reactions .
Vergleich Mit ähnlichen Verbindungen
4-methylpentane-2-thiol can be compared to other thiols such as:
2-Methyl-3-pentanethiol: Similar in structure but with the thiol group on a different carbon atom.
2-Pentanethiol, 2-methyl-: Another isomer with the methyl group on the second carbon.
4-Methyl-2-pentanethiol: An isomer with the same molecular formula but different structural arrangement.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the thiol and methyl groups.
Eigenschaften
CAS-Nummer |
1639-05-0 |
|---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
Kanonische SMILES |
CC(C)CC(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















